molecular formula C13H9IO2 B13009455 Phenyl 2-iodobenzoate CAS No. 79780-07-7

Phenyl 2-iodobenzoate

Katalognummer: B13009455
CAS-Nummer: 79780-07-7
Molekulargewicht: 324.11 g/mol
InChI-Schlüssel: HUXVVBQIQZPBNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 2-iodobenzoate is an organic compound with the molecular formula C13H9IO2 It is a derivative of benzoic acid where the hydrogen atom in the ortho position is replaced by an iodine atom, and the carboxyl group is esterified with a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl 2-iodobenzoate can be synthesized through the esterification of 2-iodobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxyl group, followed by the addition of phenol in the presence of a base like pyridine .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would likely include steps for purification and crystallization to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl 2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl group can be oxidized to form phenyl 2-iodobenzoic acid.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products like 2-azidobenzoate or 2-cyanobenzoate.

    Oxidation: Phenyl 2-iodobenzoic acid.

    Reduction: Phenyl 2-iodobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Phenyl 2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodine-containing drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of phenyl 2-iodobenzoate involves its ability to undergo various chemical transformations due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Phenyl 2-iodobenzoate can be compared with other similar compounds such as:

    Phenyl benzoate: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodobenzoic acid: Contains a carboxyl group instead of an ester group, leading to different reactivity and applications.

    Methyl 2-iodobenzoate: Similar structure but with a methyl ester group, which affects its physical and chemical properties.

This compound stands out due to the presence of both the iodine atom and the phenyl ester group, which confer unique reactivity and versatility in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

79780-07-7

Molekularformel

C13H9IO2

Molekulargewicht

324.11 g/mol

IUPAC-Name

phenyl 2-iodobenzoate

InChI

InChI=1S/C13H9IO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H

InChI-Schlüssel

HUXVVBQIQZPBNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.